molecular formula C19H25F3N2O6 B563992 (E)-Fluvoxamine-d3 Maleate CAS No. 1185245-56-0

(E)-Fluvoxamine-d3 Maleate

Katalognummer: B563992
CAS-Nummer: 1185245-56-0
Molekulargewicht: 437.431
InChI-Schlüssel: LFMYNZPAVPMEGP-DWVRRCLVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-Fluvoxamine-d3 Maleate is a deuterated form of fluvoxamine maleate, a selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of obsessive-compulsive disorder (OCD). The deuterated version is often used in scientific research to study the pharmacokinetics and metabolic pathways of fluvoxamine due to the isotope effect, which can provide more stable and detailed data.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Fluvoxamine-d3 Maleate involves the alkylation of 5-methoxy-4’-trifluoromethylvalerophenone oxime with 2-chloroethylamine hydrochloride in dimethylformamide in the presence of a base such as potassium hydroxide powder. The reaction is typically carried out at 25°C for two days. The solvent is then removed under vacuum, and the residue is acidified and extracted with ether to remove unreacted oxime. The fluvoxamine base is then treated with maleic acid in absolute ethanol, and the residue obtained by concentration under vacuum is recrystallized from acetonitrile to obtain fluvoxamine maleate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The process is designed to be economically viable and environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions: (E)-Fluvoxamine-d3 Maleate undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products:

Wissenschaftliche Forschungsanwendungen

(E)-Fluvoxamine-d3 Maleate is extensively used in scientific research due to its unique properties:

Wirkmechanismus

The mechanism of action of (E)-Fluvoxamine-d3 Maleate is similar to that of fluvoxamine. It primarily inhibits the reuptake of serotonin in the central nervous system, increasing the levels of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission. This action is believed to be linked to its therapeutic effects in treating OCD and depression. Additionally, fluvoxamine acts as an agonist for the sigma-1 receptor, which helps in controlling inflammation and modulating immune responses .

Vergleich Mit ähnlichen Verbindungen

    Fluvoxamine Maleate: The non-deuterated form, used widely in clinical settings.

    Paroxetine: Another SSRI with a similar mechanism of action but different chemical structure.

    Sertraline: An SSRI with a different pharmacokinetic profile.

Uniqueness: This makes it particularly valuable in research settings where precise data on drug metabolism and interactions are required .

Biologische Aktivität

(E)-Fluvoxamine-d3 Maleate is a deuterated derivative of fluvoxamine maleate, a selective serotonin reuptake inhibitor (SSRI) primarily used in treating obsessive-compulsive disorder (OCD) and other psychiatric conditions. The incorporation of deuterium in (E)-Fluvoxamine-d3 enhances its metabolic stability, making it a valuable compound for pharmacokinetic studies and research into its biological behavior.

As an SSRI, this compound works by inhibiting the reuptake of serotonin into presynaptic neurons, thereby increasing serotonin levels in the synaptic cleft. This action enhances serotonergic neurotransmission and primarily targets the serotonin transporter (SERT). Additionally, it modulates various serotonin receptors, including 5-HT1A and 5-HT2A, contributing to its therapeutic effects.

Pharmacological Properties

Pharmacodynamics:

  • Serotonin Transporter Affinity: this compound binds with high affinity to SERT, which is crucial for its antidepressant effects.
  • Receptor Modulation: It affects multiple serotonergic, dopaminergic, and sigma receptors, which may account for its efficacy in treating OCD and other anxiety disorders .

Pharmacokinetics:

  • The deuterated form of fluvoxamine exhibits enhanced metabolic stability compared to its non-deuterated counterpart. This stability allows for more precise pharmacokinetic studies and better understanding of the drug's behavior in biological systems.

Research Findings

Recent studies have highlighted the diverse biological activities of this compound beyond its role as an antidepressant:

  • Neuroprotective Effects: Research indicates that fluvoxamine promotes oligodendrogenesis from neural stem cells (NSCs), contributing to myelin repair in conditions such as multiple sclerosis. In an experimental autoimmune encephalomyelitis (EAE) model, fluvoxamine treatment resulted in reduced demyelination and improved neurological function .
  • Immune Modulation: Fluvoxamine has been shown to influence immune responses by decreasing levels of pro-inflammatory cytokines like IFN-γ while promoting anti-inflammatory cytokines such as IL-4. This modulation is significant in conditions characterized by neuroinflammation .
  • Clinical Efficacy: In clinical settings, fluvoxamine has demonstrated significant improvement in OCD symptoms as measured by standardized scales such as the Yale-Brown Obsessive Compulsive Scale (Y-BOCS). Studies have reported substantial decreases in Y-BOCS scores among patients treated with fluvoxamine compared to placebo groups .

Case Study 1: Efficacy in OCD

A clinical trial involving fluvoxamine CR formulation showed superior efficacy over placebo in reducing OCD symptoms. The study reported a change from baseline to endpoint in Y-BOCS total scores indicating a significant therapeutic effect .

Case Study 2: Immune Response in EAE

In a study examining the effects of fluvoxamine on EAE, treatment resulted in a significant reduction in both the area of demyelination and the number of infiltrating immune cells within the central nervous system. These findings suggest that fluvoxamine not only alleviates psychiatric symptoms but also provides neuroprotective benefits through immune modulation .

Comparative Analysis

Compound NameClassificationUnique Features
Fluvoxamine MaleateSelective Serotonin Reuptake InhibitorOriginal compound without deuteration
This compoundSelective Serotonin Reuptake InhibitorEnhanced metabolic stability due to deuteration
SertralineSelective Serotonin Reuptake InhibitorDifferent structure; used for depression
ParoxetineSelective Serotonin Reuptake InhibitorDistinct pharmacological profile; treats anxiety

Eigenschaften

CAS-Nummer

1185245-56-0

Molekularformel

C19H25F3N2O6

Molekulargewicht

437.431

IUPAC-Name

(Z)-but-2-enedioic acid;2-[(E)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine

InChI

InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14+;2-1-/i1D3;

InChI-Schlüssel

LFMYNZPAVPMEGP-DWVRRCLVSA-N

SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O

Synonyme

(E)-5-(Methoxy-d3)-1-[4-(triflurormethyl)phenyl]-1-pentanone O-(2-Aminoethyl)oxime Maleate;  DU-23000-d3;  MK-264-d3;  Dumirox-d3;  Faverin-d3;  Fevarin-d3;  Floxyfral-d3;  Luvox-d3;  Maveral-d3; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.